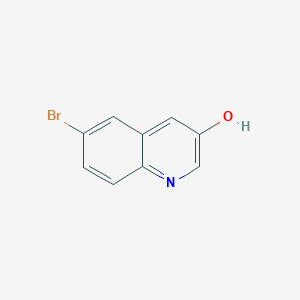

6-Bromoquinolin-3-ol

描述

Historical Context and Development

The development of this compound is intrinsically linked to the broader historical narrative of quinoline chemistry, which has its roots in the nineteenth-century quest for synthetic antimalarial compounds. The foundational work in quinoline chemistry began with the isolation of cinchona alkaloids, particularly quinine, which was first extracted from cinchona bark in the early 1800s. The year 2004 marked the 60th anniversary of the first communication by Woodward and Doering of their formal total synthesis of quinine, the most celebrated cinchona alkaloid that was claimed as "the drug to have relieved more human suffering than any other in history".

The systematic study of quinoline derivatives gained momentum in the mid-nineteenth century when researchers began to understand the relationship between molecular structure and biological activity. In 1817, the German chemist Friedrich Wilhelm Sertürner reported that morphine forms salts in the presence of acids, an observation that led him to the isolation of this important alkaloid. This discovery drove subsequent research into alkaloid chemistry, including quinoline-based compounds.

The development of brominated quinoline derivatives, including this compound, emerged from the need to create synthetic intermediates that could be easily manipulated through various chemical transformations. The introduction of bromine substituents into quinoline rings provided chemists with reactive sites for further functionalization, making these compounds valuable building blocks in organic synthesis.

Significance in Quinoline Chemistry

This compound occupies a significant position within quinoline chemistry due to its dual functional groups: the bromine substituent at the 6-position and the hydroxyl group at the 3-position. This combination of functionalities makes it a versatile intermediate for synthetic transformations and provides unique reactivity patterns that distinguish it from other quinoline derivatives.

The compound serves as an important intermediate in the synthesis of more complex quinoline structures. Recent synthetic methodologies have demonstrated the utility of brominated quinolines in various chemical transformations. For instance, research has shown that brominated quinoline derivatives can undergo nucleophilic substitution reactions, cross-coupling reactions, and other transformations that allow for the introduction of diverse functional groups.

The significance of this compound is further enhanced by its role in the development of pharmaceutical compounds. The quinoline scaffold is present in numerous biologically active molecules, and the specific substitution pattern found in this compound provides a foundation for the synthesis of compounds with potential therapeutic applications. The hydroxyl group at the 3-position is particularly important as it can participate in hydrogen bonding interactions with biological targets, while the bromine atom serves as a leaving group for further synthetic manipulations.

Structural Features and Classification

This compound possesses a distinctive molecular structure characterized by its quinoline core with specific substitution patterns. The compound has the molecular formula C₉H₆BrNO and a molecular weight of 224.054 atomic mass units. The structure consists of a fused benzene-pyridine ring system (quinoline) with a bromine atom attached to the 6-position of the benzene ring and a hydroxyl group attached to the 3-position of the pyridine ring.

Table 1: Physical and Chemical Properties of this compound

The compound can be classified as a halogenated heterocyclic aromatic compound, specifically a brominated quinolinol. The presence of both electron-withdrawing (bromine) and electron-donating (hydroxyl) substituents creates an interesting electronic environment that influences its chemical reactivity and physical properties.

The structural features of this compound also include its ability to exist in different tautomeric forms. The hydroxyl group at the 3-position can potentially undergo keto-enol tautomerism, although research indicates that the hydroxy form is predominant under most conditions. This tautomeric behavior adds another layer of complexity to its chemical behavior and potential applications.

Research Significance and Academic Interest

The research significance of this compound extends across multiple areas of chemical investigation, making it a compound of considerable academic interest. Its unique structural features have attracted attention from researchers working in organic synthesis, medicinal chemistry, and materials science.

In synthetic chemistry, this compound serves as a valuable starting material for the preparation of more complex quinoline derivatives. The bromine substituent provides a reactive site for various cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Stille couplings, which allow for the introduction of diverse organic groups. The hydroxyl group can be modified through etherification, esterification, or other functional group transformations, providing additional synthetic versatility.

Recent research has demonstrated the utility of brominated quinoline compounds in the development of new synthetic methodologies. Studies have shown that 6-bromoquinoline derivatives can be activated through nitration to enhance their reactivity toward nucleophilic substitution reactions. This activation strategy has opened new pathways for the synthesis of morpholinyl and piperazinyl quinoline derivatives, expanding the chemical space accessible from brominated quinoline precursors.

The compound has also attracted interest in the field of pharmaceutical research. Quinoline derivatives are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties. The specific substitution pattern in this compound makes it a potential precursor for the synthesis of biologically active compounds with enhanced properties.

Table 2: Research Applications of this compound

| Application Area | Research Focus | Potential Applications |

|---|---|---|

| Synthetic Chemistry | Cross-coupling reactions | Building block for complex molecules |

| Medicinal Chemistry | Drug development | Pharmaceutical intermediates |

| Materials Science | Heterocyclic compounds | Functional materials |

| Coordination Chemistry | Metal complexes | Ligand design |

The academic interest in this compound is further evidenced by its inclusion in various chemical databases and research publications. The compound appears in multiple scientific literature sources, indicating ongoing research activities and its recognized importance in the chemical community. Studies have explored its synthesis, characterization, and applications, contributing to a growing body of knowledge about brominated quinoline derivatives.

Research into the synthesis of this compound has revealed multiple synthetic approaches, including direct bromination of quinolin-3-ol derivatives and multi-step synthetic routes starting from simpler precursors. These synthetic studies have not only provided access to the compound but have also contributed to our understanding of quinoline chemistry and the development of new synthetic methodologies.

属性

IUPAC Name |

6-bromoquinolin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-7-1-2-9-6(3-7)4-8(12)5-11-9/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURYXBCGKGDWCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588919 | |

| Record name | 6-Bromoquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552330-94-6 | |

| Record name | 6-Bromo-3-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=552330-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromoquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromoquinolin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Direct Bromination of Quinoline Derivatives

One common approach is the bromination of quinoline or tetrahydroquinoline derivatives, followed by oxidation or substitution to introduce the hydroxyl group at the 3-position.

Bromination of 1,2,3,4-tetrahydroquinolines : Bromination of substituted or unsubstituted tetrahydroquinolines can yield 6-bromoquinoline derivatives, which can be further functionalized to 6-bromoquinolin-3-ol. This method is attractive due to the availability of tetrahydroquinolines as starting materials and the regioselectivity of bromination at the 6-position.

Bromination of quinoline with brominating agents : Quinoline can be brominated using reagents such as phosphorus pentabromide or quinoline perbromide under heating conditions (e.g., 180 °C) to yield positional bromoquinolines, including 6-bromoquinoline.

Synthesis from p-Bromoaniline via Glycerol and Sulfuric Acid

A widely reported industrially relevant method involves the reaction of p-bromoaniline with glycerol and concentrated sulfuric acid, sometimes in the presence of potassium iodide as a catalyst, under controlled heating:

Reaction conditions : Heating p-bromoaniline (0.1 mol) with glycerol (0.125 mol) and sulfuric acid (70-90% concentration, ~0.43 mol) at 140-145 °C for several hours (typically 3 hours) leads to cyclization and formation of 6-bromoquinoline intermediates.

Role of potassium iodide : Added in catalytic amounts (~0.006 mol), potassium iodide facilitates the reaction, possibly by promoting electrophilic substitution or acting as a phase transfer catalyst.

Workup : After reaction completion, the mixture is poured into water, and the pH is adjusted to neutral (6-7) using ammonia water to precipitate the product.

Purity and yield : Product purity ranges from 75% to 85%, with quinoline byproducts present in minor amounts (10-20%) depending on sulfuric acid concentration and reaction conditions.

Hydroxylation at the 3-Position

The introduction of the hydroxyl group at the 3-position to form this compound can be achieved by:

Oxidation or nucleophilic substitution : Starting from 6-bromoquinoline, hydroxylation can be performed via nucleophilic substitution reactions or oxidation steps, although specific detailed protocols for direct hydroxylation at the 3-position are less commonly reported in the literature.

Alternative synthetic strategies : Some research explores nitration of 6-bromoquinoline followed by substitution with nucleophiles to introduce functional groups, which could be adapted for hydroxylation.

Representative Experimental Procedure for 6-Bromoquinoline (Precursor)

| Reagent | Amount | Role |

|---|---|---|

| p-Bromoaniline | 0.1 mol (approx. 17.5 g) | Starting material |

| Glycerol | 0.125 mol (approx. 11.5 g) | Cyclization agent |

| Sulfuric acid (70-90%) | 0.43 mol (approx. 39-47 mL) | Acid catalyst and solvent |

| Potassium iodide | 0.006 mol (approx. 1 g) | Catalyst |

| Temperature | 140-145 °C | Reaction temperature |

| Reaction time | 3 hours | Duration of heating |

Procedure summary : The reagents are combined and heated with stirring at 140-145 °C until complete dissolution and reaction. Water is evaporated during glycerol addition. After reaction, the mixture is poured into water, neutralized, and the product is isolated by extraction or precipitation.

Analytical Data and Purity

Purity : Gas chromatography (GC) analysis shows product purity between 75-85%, with quinoline impurities ranging from 10-20% depending on reaction parameters.

Physical state : 6-Bromoquinoline is typically obtained as a yellow oil or solid, which can be further purified by silica gel chromatography or recrystallization.

Characterization : Confirmed by NMR, IR, and melting point analysis. For example, 6-bromoquinoline-1-oxide (a related derivative) shows characteristic IR peaks at 3289, 3092 cm⁻¹ and melting point around 131-133 °C.

Summary Table of Preparation Methods

Research Findings and Considerations

The p-bromoaniline/glycerol/sulfuric acid method is well-documented for producing 6-bromoquinoline, a key intermediate for this compound synthesis. Control of acid concentration and temperature is critical for optimizing purity and minimizing byproducts.

Direct bromination of tetrahydroquinolines offers a versatile route with potential for further functionalization, including hydroxylation, but may require additional steps and purification.

The hydroxylation at the 3-position remains a less straightforward step, often requiring tailored nucleophilic substitution or oxidation strategies starting from 6-bromoquinoline derivatives.

Analytical techniques such as GC, NMR, and IR spectroscopy are essential for monitoring reaction progress and confirming product identity and purity.

化学反应分析

Types of Reactions:

Electrophilic Coupling Reactions: 6-Bromoquinolin-3-ol can undergo electrophilic coupling reactions with electron-deficient olefins.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions:

Copper Salts and Aryl Boronic Acids: These are commonly used in Chan–Lam coupling reactions to synthesize derivatives of this compound.

Oxidizing Agents: Various oxidizing agents can be used to facilitate oxidation reactions.

Major Products:

Chalcones and Dyes: this compound is used as a synthon for the synthesis of chalcones and dyes.

Functionalized Derivatives: The compound can be functionalized to produce various derivatives with potential biological activities.

科学研究应用

Medicinal Chemistry

Antimicrobial Properties

6-Bromoquinolin-3-ol has demonstrated significant antimicrobial activity against various bacterial and fungal strains. Research indicates that it can inhibit the growth of pathogens, making it a potential candidate for developing new antimicrobial agents. For instance, derivatives of quinoline compounds have been shown to exhibit promising results in inhibiting microbial metabolism, which is crucial for their efficacy as antimicrobial agents.

Anticancer Potential

The compound also shows promise in cancer research. Its ability to interact with specific molecular targets within cancer cells suggests that it may have anticancer properties. Studies on related compounds have indicated that modifications in the quinoline structure can enhance cytotoxicity against cancer cell lines, highlighting the potential of this compound as a lead compound for further development .

Synthetic Organic Chemistry

Synthesis Techniques

The synthesis of this compound typically involves electrophilic aromatic substitution methods. A common approach includes bromination of quinolin-3-ol using bromine in the presence of catalysts like iron(III) bromide. This method allows for selective bromination at the desired position on the quinoline ring, facilitating the production of this compound in a controlled manner.

Applications in Drug Design

Due to its structural characteristics, this compound serves as a versatile building block in drug design. The compound's unique properties enable researchers to modify its structure to create derivatives with enhanced biological activities. Such modifications can lead to the development of new therapeutic agents targeting various diseases.

Industrial Applications

Chemical Intermediates

In industrial chemistry, this compound is utilized as an intermediate for synthesizing other chemical compounds. Its reactivity allows it to participate in further chemical transformations, making it valuable in producing agrochemicals, dyes, and other specialty chemicals.

Case Study: Antimicrobial Efficacy

A study conducted at Fordham University evaluated the antimicrobial efficacy of this compound derivatives against several bacterial strains. The results indicated that certain derivatives exhibited higher inhibition zones compared to standard antibiotics, suggesting their potential as effective antimicrobial agents.

| Compound | Zone of Inhibition (mm) | Bacteria Tested |

|---|---|---|

| This compound | 15 | Staphylococcus aureus |

| Derivative A | 18 | Escherichia coli |

| Derivative B | 20 | Pseudomonas aeruginosa |

Case Study: Anticancer Activity

Research published in the International Journal of Scientific Research highlighted the cytotoxic effects of quinoline derivatives on cancer cell lines. The study found that modifications at the bromine position significantly impacted the compound's efficacy against cancer cells.

| Compound | IC50 Value (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 25 | MCF-7 (Breast Cancer) |

| Derivative C | 10 | HeLa (Cervical Cancer) |

作用机制

Molecular Targets and Pathways:

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 6-bromoquinolin-3-ol and related brominated quinoline/heterocyclic derivatives.

Key Findings:

Positional Isomerism: 3-Bromoquinolin-6-ol shares the same molecular formula as this compound but differs in substituent positions. This alters electronic distribution and hydrogen-bonding capacity, likely affecting solubility and biological target interactions .

Methyl substitution (e.g., in 6-bromo-4-methylquinolin-2-ol) increases steric bulk and lipophilicity, which may improve membrane permeability in drug candidates .

Notes

Data Limitations: Boiling points and detailed spectroscopic data (e.g., NMR, IR) are unavailable for this compound in the provided evidence, necessitating experimental validation for industrial applications .

Synthetic Utility : The bromine atom in these compounds facilitates further functionalization via Suzuki-Miyaura or Ullmann coupling reactions, making them valuable intermediates .

生物活性

6-Bromoquinolin-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a detailed exploration of its biological activity, supported by data tables and relevant research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS No. | 1890846-04-4 |

| Molecular Formula | C9H6BrN1O1 |

| Molecular Weight | 227.06 g/mol |

| Purity | ≥95% |

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of bromine enhances its binding affinity, which may lead to the inhibition of key enzymes involved in disease progression. This property is particularly relevant in the context of developing therapeutic agents against resistant bacterial strains and cancer cells.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL) producing Escherichia coli.

Case Study: Antibacterial Activity

A study investigated the antibacterial effects of synthesized derivatives of 6-bromoquinolin-4-ol against ESBL-producing E. coli and MRSA using the agar well diffusion method. The results indicated that certain derivatives exhibited significant inhibitory effects:

| Compound | Zone of Inhibition (mm) at 50 mg | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| 3e | 21 | 6.25 | 12.5 |

| 3b | Low | - | - |

| 3d | Low | - | - |

The compound 3e demonstrated the highest antibacterial activity, indicating its potential as a lead compound for further development against resistant strains .

Antiviral Activity

In addition to its antibacterial properties, compounds derived from the quinoline structure, including this compound, have shown promising antiviral activities. For instance, certain analogs have been reported to inhibit viral replication effectively while maintaining low cytotoxicity levels. The structure–activity relationship (SAR) studies suggest that modifications on the quinoline ring can enhance antiviral efficacy by increasing lipophilicity and electron-withdrawing properties .

Anticancer Potential

The anticancer activity of this compound is also noteworthy. Research indicates that quinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways. For example, certain derivatives have been shown to selectively target tumorigenic cells while sparing normal cells, indicating a favorable therapeutic index .

常见问题

Q. What are the recommended synthetic routes for 6-Bromoquinolin-3-ol, and how do reaction conditions influence yield?

Methodological Answer: this compound can be synthesized via bromination of quinolin-3-ol precursors. A common approach involves regioselective bromination using reagents like N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–5°C) to minimize side reactions. For example, bromination at the 6-position is achieved by optimizing solvent polarity (e.g., DMF or acetic acid) and stoichiometry . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product. Yield optimization requires monitoring reaction progress via TLC and adjusting reaction time (typically 12–24 hours) to avoid over-bromination.

Q. How should researchers characterize the purity and structure of this compound?

Methodological Answer: Structural confirmation relies on spectroscopic techniques:

- NMR : Compare and NMR peaks with literature data for quinoline derivatives. For instance, the hydroxyl proton (3-OH) typically appears as a singlet near δ 10–12 ppm, while aromatic protons show splitting patterns consistent with bromine’s electron-withdrawing effects .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS should confirm the molecular ion peak (expected m/z: 224–226 [M+H] for CHBrNO).

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer: Contradictions in NMR or IR data often arise from tautomerism (e.g., keto-enol equilibria) or solvent-induced shifts. To address this:

- Perform variable-temperature NMR to identify dynamic equilibria.

- Compare spectra in deuterated solvents (DMSO-d vs. CDCl) to assess hydrogen bonding effects.

- Cross-validate with computational methods (e.g., DFT calculations for predicted chemical shifts) .

Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions?

Methodological Answer: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) requires careful ligand selection to direct reactivity. For example:

- Use sterically hindered ligands (e.g., SPhos) to favor coupling at the 6-bromo position over the 3-hydroxyl group.

- Employ microwave-assisted heating (80–120°C, 1–2 hours) to enhance reaction efficiency while minimizing decomposition .

- Monitor reaction intermediates via LC-MS to identify competing pathways.

Q. How do researchers analyze structure-activity relationships (SAR) for this compound in antimicrobial studies?

Methodological Answer: SAR analysis involves:

- Functional Group Modification : Synthesize analogs (e.g., 6-Br replaced with Cl or I; 3-OH esterified) and compare bioactivity.

- Docking Studies : Use molecular modeling software (e.g., AutoDock) to predict interactions with bacterial targets (e.g., DNA gyrase).

- In Vitro Assays : Test minimum inhibitory concentrations (MICs) against Gram-positive/negative strains, correlating substituent effects with potency .

Q. What methodologies address conflicting results in the stability of this compound under varying pH conditions?

Methodological Answer: Stability studies should:

- Conduct accelerated degradation tests (pH 1–13, 40–60°C) and monitor via HPLC.

- Identify degradation products (e.g., debromination or oxidation) using LC-MS/MS.

- Apply kinetic modeling (e.g., Arrhenius plots) to predict shelf-life under storage conditions (0–6°C recommended) .

Data Analysis and Experimental Design

Q. How should researchers design experiments to validate the role of this compound in catalytic cycles?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps.

- In Situ Spectroscopy : Use UV-vis or Raman spectroscopy to detect transient intermediates (e.g., bromine radical species).

- Control Reactions : Test substrate analogs lacking the 3-OH group to isolate its electronic contribution .

Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies?

Methodological Answer:

- Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism).

- Calculate EC/LC values with 95% confidence intervals.

- Apply ANOVA to compare toxicity across cell lines or exposure times .

Safety and Handling

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。